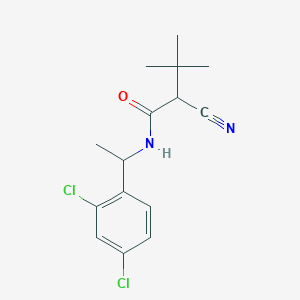![molecular formula C21H16N4O B148613 2-(2-Quinolin-3-Ylpyridin-4-Yl)-1,5,6,7-Tetrahydro-4h-Pyrrolo[3,2-C]pyridin-4-One CAS No. 724711-21-1](/img/structure/B148613.png)
2-(2-Quinolin-3-Ylpyridin-4-Yl)-1,5,6,7-Tetrahydro-4h-Pyrrolo[3,2-C]pyridin-4-One
Overview
Description
“2-(2-Quinolin-3-Ylpyridin-4-Yl)-1,5,6,7-Tetrahydro-4h-Pyrrolo[3,2-C]pyridin-4-One” is a small molecule that controls the biological activity of MK-2 . It is primarily used for Phosphorylation & Dephosphorylation applications . This compound belongs to the class of organic compounds known as bipyridines and oligopyridines, which are organic compounds containing two pyridine rings linked to each other .
Molecular Structure Analysis
The molecular formula of this compound is C21H16N4O . The InChI code is 1S/C21H16N4O/c26-21-16-11-20 (25-18 (16)6-8-23-21)14-5-7-22-19 (10-14)15-9-13-3-1-2-4-17 (13)24-12-15/h1-5,7,9-12,25H,6,8H2, (H,23,26) . The Canonical SMILES is C1CNC (=O)C2=C1NC (=C2)C3=CC (=NC=C3)C4=CC5=CC=CC=C5N=C4 .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 340.4 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., were not found in the available resources.
Scientific Research Applications
MK2-IN-3: Comprehensive Analysis of Scientific Research Applications: MK2-IN-3, also known by its chemical name 2-(2-(Quinolin-3-yl)pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one, is a selective inhibitor of Mitogen-activated protein kinase (MAPK)-activated protein kinase-2 (MK2). Below is a detailed analysis of its potential applications across various fields of scientific research:
Inflammatory Diseases Treatment
MK2-IN-3 has been studied for its role in the treatment of inflammatory diseases due to its ability to inhibit MK2, which is involved in the regulation of inflammatory cytokines. By targeting MK2, this compound could potentially reduce the stability of mRNAs encoding inflammatory cytokines, thereby mitigating inflammation-related symptoms and conditions .
Autoimmune Disorders
The inhibition of the MK2 pathway by compounds like MK2-IN-3 may offer therapeutic benefits for autoimmune disorders. The pathway is known to increase pro-inflammatory factors such as tumor necrosis factor (TNF-α), interleukin (IL) 6, and IL-17, which are implicated in autoimmune responses .
Mechanism of Action
Target of Action
MK2-IN-3 primarily targets the Mitogen-Activated Protein Kinase-Activated Protein Kinase-2 (MK2) . MK2 is a downstream substrate of the p38 Mitogen-Activated Protein Kinase (p38MAPK) pathway . This pathway plays a crucial role in the regulation of inflammatory cytokines .
Mode of Action
MK2-IN-3 interacts with its target MK2 by binding to it in a selective manner . It shows selectivity for MK2 over other kinases such as MK-3, MK-5, ERK2, MNK1, p38a, MSK1, MSK2, CDK2, JNK2, and IKK2 .
Biochemical Pathways
The primary biochemical pathway affected by MK2-IN-3 is the p38MAPK/MK2 pathway . This pathway regulates the stability of mRNAs encoding inflammatory cytokines . MK2-IN-3’s inhibition of MK2 leads to a reduction in the production of these inflammatory cytokines .
Pharmacokinetics
It has been observed that mk2-in-3 can reduce tnfα production in both u937 cells and in vivo , suggesting that it has good bioavailability.
Result of Action
The primary result of MK2-IN-3’s action is the reduction of inflammatory cytokine production . By inhibiting MK2, MK2-IN-3 destabilizes the mRNAs encoding these cytokines, leading to their reduced production .
Future Directions
The future directions of this compound could involve further exploration of its biological activity, particularly its inhibitory activity against MK-2/MAPKAP-K2 . It could also be interesting to investigate its potential applications in other biological contexts, given its ability to modulate kinase activity .
properties
IUPAC Name |
2-(2-quinolin-3-ylpyridin-4-yl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c26-21-16-11-20(25-18(16)6-8-23-21)14-5-7-22-19(10-14)15-9-13-3-1-2-4-17(13)24-12-15/h1-5,7,9-12,25H,6,8H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFLADWRSCINST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC(=C2)C3=CC(=NC=C3)C4=CC5=CC=CC=C5N=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Quinolin-3-Ylpyridin-4-Yl)-1,5,6,7-Tetrahydro-4h-Pyrrolo[3,2-C]pyridin-4-One | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)












